molecular formula C14H20OS B14826222 (4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane

(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14826222
M. Wt: 236.37 g/mol
InChI Key: SFFYIUDGHPZELH-UHFFFAOYSA-N
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Description

(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane typically involves the introduction of the tert-butyl, cyclopropoxy, and methylsulfane groups onto a phenyl ring. One common method involves the use of Grignard reagents or organolithium reagents to introduce these functional groups. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, thiourea

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of (4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl methyl sulfide
  • tert-butyl methyl ether
  • 3-tert-butyl-4-hydroxyanisole

Uniqueness

(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and applications .

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

1-tert-butyl-2-cyclopropyloxy-4-methylsulfanylbenzene

InChI

InChI=1S/C14H20OS/c1-14(2,3)12-8-7-11(16-4)9-13(12)15-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

SFFYIUDGHPZELH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)SC)OC2CC2

Origin of Product

United States

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